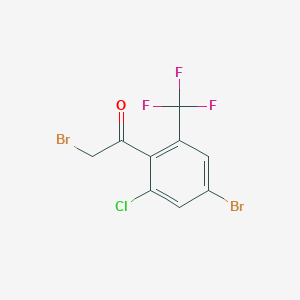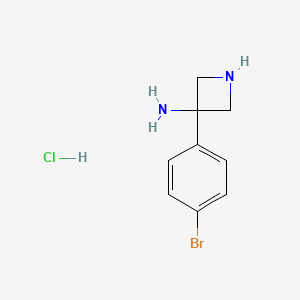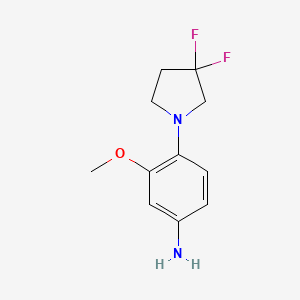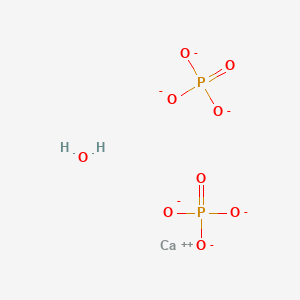
2,7-Diphenylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diphenylquinoline-4-carboxylic Acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two phenyl groups at positions 2 and 7, and a carboxylic acid group at position 4 on the quinoline ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diphenylquinoline-4-carboxylic Acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions. For instance, isatin can be reacted with acetophenone in the presence of potassium hydroxide (KOH) in ethanol at elevated temperatures to yield the desired quinoline derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diphenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2,7-Diphenylquinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Diphenylquinoline-4-carboxylic Acid, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. This leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis in cancer cells . The compound interacts with the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.
Similar Compounds:
2-Phenylquinoline-4-carboxylic Acid: Similar in structure but lacks the additional phenyl group at position 7.
Quinoline-4-carboxylic Acid: The simplest form without any phenyl substitutions.
2,4-Diphenylquinoline: Lacks the carboxylic acid group at position 4.
Uniqueness: this compound is unique due to the presence of two phenyl groups and a carboxylic acid group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C22H15NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,7-diphenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H15NO2/c24-22(25)19-14-20(16-9-5-2-6-10-16)23-21-13-17(11-12-18(19)21)15-7-3-1-4-8-15/h1-14H,(H,24,25) |
InChI Key |
XWLGCUBTGXDLOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5-Amino-3'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719590.png)








